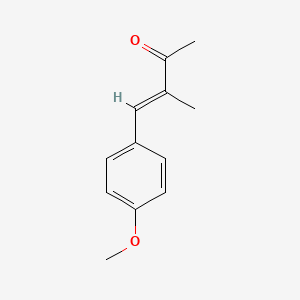

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one

Description

Significance of Alpha, Beta-Unsaturated Ketones in Organic Chemistry Research

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement, featuring delocalized pi-electrons across the O=C-C=C system, imparts unique chemical properties and reactivity that make them exceptionally valuable in organic synthesis. fiveable.me

The conjugation in α,β-unsaturated ketones leads to an electronic effect where the β-carbon becomes electrophilic, or susceptible to attack by nucleophiles. fiveable.me This reactivity is fundamental to one of the most important reactions in carbon-carbon bond formation: the Michael addition, or conjugate addition. wikipedia.org Beyond this, enones are versatile substrates for a wide range of chemical transformations, including Diels-Alder cycloadditions, hydrogenation, and various pericyclic reactions. fiveable.mewikipedia.org

The significance of these compounds is further underscored by their prevalence as a core structural motif in numerous natural products and biologically active molecules. nih.gov Their ability to be synthesized through reliable methods, most notably the aldol (B89426) condensation, makes them readily accessible and fundamental building blocks for constructing more complex molecular architectures. uobabylon.edu.iqyoutube.com The aldol reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl product, which can then be easily dehydrated to yield the α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com

Overview of Aryl-Substituted Butenones in Academic Contexts

Chalcones, which are 1,3-diaryl-2-propen-1-ones, represent a well-studied subclass of aryl-substituted enones. Research has shown that these compounds and their analogs exhibit a wide spectrum of biological activities, including anti-inflammatory and anticarcinogenic properties. nih.gov The biological and chemical functions of these molecules can be finely tuned by altering the substitution pattern on the aromatic ring. orientjchem.org

Specifically, the presence of a methoxy (B1213986) group (-OCH₃) on the aryl ring, as seen in methoxyphenyl-substituted butenones, is of particular interest. The methoxy group is an electron-donating group, which can modulate the reactivity of the conjugated system and influence intermolecular interactions. Methoxy-substituted aryl compounds are common in medicinal chemistry and materials science, and their incorporation into the butenone structure is a strategy for developing new therapeutic agents and functional materials. mdpi.comresearchgate.net The synthesis of these compounds is often achieved through base- or acid-catalyzed aldol condensations between a methoxy-substituted benzaldehyde (B42025) and a suitable ketone. rsc.orgblogspot.com

Structural Specificity of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one and Research Relevance

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is a specific α,β-unsaturated ketone that combines the key structural features discussed previously: a conjugated enone system, an aryl substituent with a methoxy group, and an additional methyl group at the α-position of the butenone.

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation, a type of aldol condensation, between 4-methoxybenzaldehyde (B44291) and 2-butanone (B6335102) (methyl ethyl ketone). rsc.orglibretexts.org The reaction involves the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the final conjugated product. masterorganicchemistry.com The use of 2-butanone instead of acetone (B3395972) is what distinguishes this compound from the more commonly cited 4-(4-methoxyphenyl)-3-buten-2-one. ontosight.aiprepchem.com

The specific structural features of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one have distinct implications for its chemical properties and research relevance:

The 4-Methoxyphenyl Group: The methoxy group at the para-position of the phenyl ring donates electron density into the aromatic ring through resonance. This electronic effect extends through the conjugated system, influencing the reactivity at the β-carbon and the carbonyl group.

The α-Methyl Group: The presence of a methyl group on the C=C double bond (at the α-position relative to the carbonyl) introduces steric hindrance and also has a slight electron-donating inductive effect. This can influence the stereoselectivity of reactions and modulate the reactivity of the enone system compared to its non-methylated analog. rsc.org

While extensive research specifically targeting 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is not widely documented, its structural similarity to other biologically active chalcones and aryl-substituted enones makes it a compound of academic interest. nih.gov It serves as a valuable model for studying the effects of combined electronic and steric modifications on the reactivity of α,β-unsaturated ketones. Its potential as a synthetic intermediate for creating more complex molecules, possibly with novel pharmacological properties, underscores its research relevance.

Below is a data table summarizing the key reactants for the synthesis of the title compound and a closely related analog.

| Product Compound | Aldehyde Reactant | Ketone Reactant |

| 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one | 4-Methoxybenzaldehyde | 2-Butanone |

| 4-(4-methoxyphenyl)-3-buten-2-one | 4-Methoxybenzaldehyde | Acetone |

Structure

3D Structure

Properties

CAS No. |

7152-21-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(E)-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C12H14O2/c1-9(10(2)13)8-11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8+ |

InChI Key |

XPZPSZIJTDXAGU-CMDGGOBGSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/C(=O)C |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3 Methyl 4 4 Methoxyphenyl 3 Buten 2 One

Classical Condensation Reactions for Alpha, Beta-Unsaturated Ketones

The most common methods for synthesizing α,β-unsaturated ketones involve condensation reactions that form a new carbon-carbon double bond. The aldol (B89426) condensation is a cornerstone of this approach, providing a direct route to these structures from simple carbonyl precursors.

Aldol Condensation Strategies

Aldol condensation is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of two carbonyl compounds (aldehydes or ketones) to first form a β-hydroxy carbonyl compound, which then dehydrates to yield a conjugated enone. wikipedia.org The synthesis of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is typically achieved through a crossed aldol condensation between 4-methoxybenzaldehyde (B44291) (anisaldehyde) and 2-butanone (B6335102). This reaction can be catalyzed by either acids or bases, with each approach offering distinct mechanistic pathways. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the aldol condensation proceeds through an enol intermediate. masterorganicchemistry.com The reaction mechanism involves three key stages where the acid catalyst plays a crucial role. masterorganicchemistry.com First, the acid protonates the carbonyl oxygen of 2-butanone, which facilitates its tautomerization to the more nucleophilic enol form. masterorganicchemistry.com Concurrently, the acid activates the 4-methoxybenzaldehyde by protonating its carbonyl group, making it a more potent electrophile. The enol of 2-butanone then performs a nucleophilic attack on the activated carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate is also acid-catalyzed, leading to the formation of the stable α,β-unsaturated ketone. masterorganicchemistry.com

A general laboratory procedure for this synthesis involves dissolving the aromatic aldehyde and the aliphatic ketone in an acidic solvent like acetic acid, followed by the dropwise addition of a strong acid catalyst such as concentrated sulfuric acid. rsc.org The reaction is typically stirred at room temperature for 24 hours before being worked up to isolate the product. rsc.org Studies on the reaction between benzaldehyde (B42025) and 2-butanone have shown that the attack from the more substituted alpha-carbon of the unsymmetrical ketone is favored under acidic catalysis, leading to the desired methyl-branched product.

Table 1: Key Steps in Acid-Catalyzed Aldol Condensation

| Step | Description | Role of Acid Catalyst |

|---|---|---|

| 1 | Enol Formation | Protonates the ketone's carbonyl, speeding up tautomerization to the enol. |

| 2 | Carbonyl Activation | Protonates the aldehyde's carbonyl, increasing its electrophilicity. |

| 3 | Nucleophilic Attack | The enol attacks the activated aldehyde to form a C-C bond. |

| 4 | Dehydration | Protonates the hydroxyl group of the β-hydroxy ketone intermediate, making it a good leaving group (H₂O). |

The base-catalyzed aldol condensation, often referred to as the Claisen-Schmidt condensation when one partner is an aldehyde with no α-hydrogens (like 4-methoxybenzaldehyde), proceeds via an enolate intermediate. masterorganicchemistry.com A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, abstracts an acidic α-proton from the ketone (2-butanone) to form a nucleophilic enolate. wikipedia.orgmagritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org The resulting β-hydroxy ketone intermediate can then be dehydrated, often with heating, to yield the final α,β-unsaturated product. masterorganicchemistry.com This elimination step proceeds through an E1cB mechanism. masterorganicchemistry.com

In the case of an unsymmetrical ketone like 2-butanone, base-catalyzed reactions can potentially lead to a mixture of products, as deprotonation can occur at either the methyl or the methylene group. However, the reaction conditions can be tuned to favor the desired product. A typical procedure involves dissolving the aldehyde and ketone in a solvent like ethanol, followed by the dropwise addition of an aqueous base solution, such as 10% NaOH. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry. scielo.brchemrxiv.org

For acid-catalyzed reactions, the concentration of the acid catalyst can be a significant factor. For the related synthesis of 3-methyl-4-phenyl-3-buten-2-one, catalyst concentrations of 25–35 wt% relative to 2-butanone have been reported as effective. The choice of solvent can also influence the reaction; while traditional methods use solvents like benzene or dichloromethane, greener alternatives such as acetonitrile are being explored to improve the environmental profile of the synthesis. scielo.brchemrxiv.org

Table 2: Parameters for Optimization in Aldol Condensation

| Parameter | Influence on Reaction | Typical Adjustments |

|---|---|---|

| Catalyst | Affects reaction rate and mechanistic pathway. | Choice between acid (H₂SO₄, HCl) and base (NaOH, KOH); concentration tuning. |

| Solvent | Influences solubility, reaction rate, and product separation. | Ethanol, acetone (B3395972), water-alcohol mixtures, or greener solvents like acetonitrile. |

| Temperature | Controls reaction rate and can influence selectivity (kinetic vs. thermodynamic control). | Room temperature for addition; heating for dehydration. |

| Stoichiometry | Can control product distribution, especially with unsymmetrical ketones. | Using an excess of one reactant (e.g., the ketone) to favor mono-addition. |

Advanced Olefination and Arylation Techniques for Analogous Structures

While classical condensations are the workhorse for synthesizing compounds like 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, other modern synthetic methods are available for creating analogous α,β-unsaturated systems.

Wittig Olefination for Related Butenone Structures

The Wittig reaction is a powerful and widely used method for synthesizing alkenes with high regioselectivity. lumenlearning.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org This reaction is particularly advantageous because the position of the newly formed double bond is unambiguously determined, unlike in some elimination reactions that can yield mixtures of isomers. mnstate.edu

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then rearranges to a four-membered oxaphosphetane ring. organic-chemistry.org This ring subsequently collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction. organic-chemistry.org

To synthesize a butenone structure analogous to the target compound, one could envision reacting a suitable phosphonium ylide with a diketone or a keto-aldehyde. For instance, the ylide derived from (1-bromoethyl)triphenylphosphonium bromide could react with 1-(4-methoxyphenyl)ethan-1,2-dione to form the desired butenone skeleton. The stereochemistry of the resulting alkene (E/Z) is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides typically favor (Z)-alkenes. organic-chemistry.org

Mizoroki-Heck Coupling for Aryl Butenone Synthesis

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the palladium-catalyzed reaction of unsaturated halides with alkenes. wikipedia.orgsynarchive.com This reaction is particularly effective for synthesizing substituted alkenes and has been widely applied in organic synthesis. mdpi.comresearchgate.net The catalytic cycle typically involves a Pd(0)/Pd(II) pathway, making it one of the first examples of such a process in cross-coupling reactions. wikipedia.org

In the context of aryl butenone synthesis, the Mizoroki-Heck reaction facilitates the coupling of an aryl halide (or triflate) with a butenone precursor. For a structurally related compound, 4-(4-methoxyphenyl)-3-buten-2-one, the synthesis has been achieved using this method. Research has demonstrated that applying controlled microwave batch technology at 160 °C for 20 minutes can yield the desired 4-aryl-3-buten-2-one in a 76% isolated yield after purification. units.it While higher yields (80-90%) are possible with Na2CO3 as the base and increased catalyst loading, these conditions result in a non-homogeneous mixture, rendering them unsuitable for continuous flow processing. units.it

Table 1: Mizoroki-Heck Reaction Conditions for a Related Aryl Butenone

| Parameter | Value | Reference |

| Product | 4-(4-methoxyphenyl)-3-buten-2-one | units.it |

| Temperature | 160 °C | units.it |

| Reaction Time | 20 minutes | units.it |

| Pressure | 10-12 bar | units.it |

| Yield | 76% (isolated) | units.it |

| Note | Conditions optimized for homogeneity suitable for translation to continuous flow. | units.it |

Palladium-Catalyzed Approaches in Aryl Alkene Synthesis

Beyond the specific Mizoroki-Heck reaction, a broader range of palladium-catalyzed cross-coupling reactions serves as a versatile toolkit for the synthesis of aryl alkenes. scispace.com These methods are advantageous due to their high regioselectivity and compatibility with a wide variety of functional groups, offering an improvement over traditional methods like Friedel-Crafts acylations. organic-chemistry.org Palladium catalysis can be used to couple aryl bromides with acyl anion equivalents to form aryl ketones, or with alkenylboron reagents to produce aryl alkenes. scispace.comberkeley.edu

These methodologies provide facile access to complex molecular architectures from commercially available starting materials. orgsyn.org The choice of ligand, base, and solvent is crucial for optimizing reaction yields and selectivity. For instance, in the synthesis of (E)-1-phenyloctene derivatives, the SPhos ligand with K2CO3 as the base in DMF solvent was found to be highly effective. scispace.com Such palladium-catalyzed transformations are expected to be valuable for industrial applications due to their efficiency and broad applicability. organic-chemistry.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key to this approach is the use of alternative energy sources and benign reaction media.

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions. chemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. chemicaljournals.comscielo.org.bo This efficiency stems from the direct and rapid heating of the reaction mixture by microwaves. organic-chemistry.org

In the synthesis of 4-aryl-3-buten-2-ones, microwave heating has been employed to optimize and intensify reaction conditions on a small scale before translation to larger-scale continuous flow processes. units.itacs.org This approach allows for rapid screening of reaction parameters, achieving reaction times of just 1-10 minutes. units.it The significant rate enhancement and potential for solvent-free conditions position microwave-assisted synthesis as a superior green alternative to traditional methods. chemicaljournals.com For example, the synthesis of certain quinoline derivatives was found to be 11-19% more efficient under microwave irradiation than with conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Hours to Days | Seconds to Minutes | chemicaljournals.com |

| Energy Efficiency | Lower (conduction/convection) | Higher (direct dielectric heating) | organic-chemistry.org |

| Yield | Often lower | Often higher | nih.gov |

| Side Reactions | More prevalent | Reduced due to short reaction times | units.it |

| Scalability | Well-established | Can be translated to flow systems | units.itacs.org |

Ionic Liquid Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. rsc.org They are considered green reaction media due to their unique properties, including negligible vapor pressure, non-flammability, high thermal stability, and tunable polarity. rsc.org These characteristics make them attractive alternatives to volatile organic solvents, reducing the risk of air pollution and improving operational safety.

When used as a reaction solvent, solutes are solvated purely by ions, which can lead to unconventional reactivity compared to reactions in water or organic solvents. The use of ionic liquids can facilitate catalyst recycling, a key principle of green chemistry. For instance, some ionic liquids have low solubility in organic solvents, allowing for the product to be extracted while the catalyst remains dissolved in the ionic liquid phase, which can then be reused. Their ability to absorb microwave radiation efficiently also makes them suitable for use in microwave-assisted synthesis. organic-chemistry.org

Continuous Flow Synthesis Optimization and Scale-Up Strategies

Continuous flow synthesis offers significant advantages over traditional batch methods, particularly for process intensification and scalability. units.itflinders.edu.au By performing reactions in microreactors or capillary tubes, continuous flow systems provide superior mixing and heat transfer, enhanced safety, and the ability to scale up production without re-optimization by operating multiple systems in parallel ("numbering-up"). units.itflinders.edu.au

The synthesis of 4-(4-methoxyphenyl)-3-buten-2-one and its subsequent reduction has been successfully translated from batch optimization to a scalable continuous flow process. units.itacs.org Initial small-scale optimization using microwave heating to achieve reaction times of 1-10 minutes provided the "proof-of-concept" before moving to a continuous system employing stainless steel capillary tube reactors. units.it For a further scale-up in the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one, a custom-built mesofluidic mini-plant flow system was designed, capable of processing several liters per hour. acs.org

In a telescoped three-step flow synthesis to produce 4-(4-methoxyphenyl)butan-2-one, the intermediate butenone is formed and consumed in sequence. researchgate.net This system utilized micropacked bed reactors with different catalysts for each step (oxidation, C-C coupling, and reduction), demonstrating the major advantage of flow chemistry: the ability to separate and individually optimize each reaction stage. researchgate.net This approach led to a significant increase in yield (48% in flow vs. 41% in batch cascade) and process intensification. researchgate.net

Table 3: Continuous Flow Synthesis Parameters for Aryl Butenone Production

| Parameter | Value | System Description | Reference |

| Reactor Type | 10-mL stainless steel coil | Capillary tube reactor for Mizoroki-Heck | units.it |

| Residence Time | 450 seconds | For synthesis of 4-aryl-3-buten-2-ones | units.it |

| Temperature | 70 °C | For synthesis of 4-aryl-3-buten-2-ones | units.it |

| Flow Rate | 1.34 mL/min | For synthesis of 4-aryl-3-buten-2-ones | units.it |

| Yield | 48% (overall for 3 steps) | Telescoped system with micropacked beds | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 4 Methoxyphenyl 3 Buten 2 One

Electrophilic and Nucleophilic Addition Reactions

The conjugated enone system of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one features two primary sites for addition reactions: the carbonyl carbon (C2) and the β-carbon (C4) of the alkene. Nucleophilic attack can occur either as a 1,2-addition to the carbonyl group or as a 1,4-conjugate addition (Michael addition) to the β-carbon. The electronic properties of the methoxyphenyl group and the steric hindrance imparted by the α-methyl group are critical factors in determining the regioselectivity of these reactions.

Mukaiyama-Michael Addition Reactions

The Mukaiyama-Michael reaction, a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound mediated by a Lewis acid, is a powerful method for carbon-carbon bond formation. While specific studies on 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one are not extensively documented, research on analogous benzalacetone derivatives provides a framework for understanding its reactivity. nih.gov

In a typical reaction, a silyl enol ether, such as the one derived from methyl isobutyrate, would act as the nucleophile. The reaction is catalyzed by a chiral Lewis acid, for instance, an allo-threonine-derived oxazaborolidinone, to achieve high enantioselectivity. nih.gov

Table 1: Representative Mukaiyama-Michael Reaction with Benzalacetone Derivatives

| Michael Acceptor | Silyl Ketene Acetal | Catalyst (10 mol%) | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzalacetone | 3 | 1 | 85% | 88% |

| 4-Chlorobenzalacetone | 3 | 1 | 91% | 90% |

| 4-Methoxybenzalacetone | 3 | 1 | 87% | 85% |

(Data based on reactions with benzalacetone derivatives as reported in related literature) nih.gov

For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, the reaction would proceed similarly. The Lewis acid activates the enone by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. The silyl enol ether then attacks the β-carbon. The presence of the α-methyl group at the C3 position introduces significant steric hindrance around the β-carbon. This steric bulk is expected to decrease the reaction rate compared to its unsubstituted counterpart, 4-(4-methoxyphenyl)-3-buten-2-one (anisalacetone). However, it can also enhance diastereoselectivity in the product by directing the incoming nucleophile to the less hindered face of the molecule.

Aza-Michael Reactions with Aromatic Amines

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental route to β-amino carbonyl compounds. Aromatic amines, being weaker nucleophiles than aliphatic amines, often require specific conditions to react efficiently. researchgate.net The reaction of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one with aromatic amines like aniline (B41778) or p-anisidine (B42471) is influenced by solvent polarity and catalysis. Polar protic solvents have been shown to promote the Michael addition of aromatic amines. researchgate.net

Studies on similar enones show that such reactions can be catalyzed by various systems, including ionic liquids or Lewis acids, to achieve high yields. semanticscholar.org For example, the reaction between aniline and ethyl vinyl ketone is efficiently catalyzed by DBU-based ionic liquids under solvent-free conditions.

Table 2: Catalyst Screening for Aza-Michael Addition of Aniline to Ethyl Vinyl Ketone

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | [DBU][Lac] | 30 | 99 |

| 2 | [DBU][Ac] | 40 | 96 |

| 3 | [DBU][Tfa] | 40 | 90 |

| 4 | None | 24h | No reaction |

(Data from a model reaction reported in the literature) semanticscholar.org

In the case of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, the electron-donating p-methoxyphenyl group at the β-position deactivates the double bond towards nucleophilic attack compared to a simple alkyl enone. Conversely, the α-methyl group introduces steric hindrance, which can disfavor the addition reaction. This steric effect is known to slow down conjugate additions. acs.org Therefore, the aza-Michael addition of aromatic amines to this substrate would likely require optimized conditions, such as the use of an effective catalyst or elevated temperatures, to overcome the combined electronic deactivation and steric hindrance.

Cycloaddition Reactions and Steric Effects

The conjugated π-system of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one allows it to participate in cycloaddition reactions, acting as a 2π component (dienophile) in [4+2] cycloadditions like the Diels-Alder reaction. wikipedia.orglibretexts.org

In a potential Diels-Alder reaction, 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one would react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene. The reaction is typically facilitated by electron-withdrawing groups on the dienophile. The acetyl group (-COCH₃) serves this purpose, activating the double bond for reaction. The p-methoxyphenyl group, being electron-donating, slightly counteracts this activation.

The most significant factor in the cycloaddition reactivity of this specific molecule is the steric effect of the α-methyl group. This group can sterically hinder the approach of the diene to the double bond, potentially reducing the reaction rate and influencing the stereochemical outcome (endo/exo selectivity) of the adduct. Compared to anisalacetone, the addition of the methyl group would likely necessitate more forcing reaction conditions (higher temperature or pressure) to achieve comparable yields in a Diels-Alder reaction.

Photochemical Reactions and Photoinduced Transformations

Upon absorption of UV light, α,β-unsaturated ketones like 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one can undergo a variety of photochemical transformations. sciepub.com The most common of these is the [2+2] photocycloaddition reaction, where the excited state of the enone reacts with another ground-state alkene to form a cyclobutane (B1203170) ring. acs.orgnih.govlibretexts.org This reaction can occur intermolecularly (dimerization) or intramolecularly if another double bond is present in the molecule.

For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, irradiation with UV light (e.g., >300 nm) would promote the molecule to an excited triplet state. This excited molecule can then react with a ground-state molecule of the same compound to form a dimer. The regiochemistry and stereochemistry of the resulting cyclobutane dimer are dictated by the stability of the diradical intermediates formed during the stepwise reaction mechanism. The substitution pattern, including the α-methyl and p-methoxyphenyl groups, plays a crucial role in directing the outcome, often leading to a mixture of head-to-head and head-to-tail isomers. The formation of truxinate natural products from cinnamic acid derivatives serves as a classic example of this type of reaction. orgsyn.org

Reductive Pathways and Metabolic Transformation Studies in Chemical Models

The chemical reduction of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one can occur at two primary sites: the carbonyl group and the carbon-carbon double bond.

Selective Carbonyl Reduction : Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to the corresponding allylic alcohol, 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-ol.

Selective Alkene Reduction : Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) can selectively reduce the C=C double bond, yielding the saturated ketone, 3-Methyl-4-(4-methoxyphenyl)-butan-2-one.

Complete Reduction : More powerful reducing agents or harsher hydrogenation conditions (e.g., H₂ with Pd/C) can reduce both the double bond and the carbonyl group to yield the saturated alcohol, 3-Methyl-4-(4-methoxyphenyl)-butan-2-ol.

In the context of metabolic transformations, which often involve reductive and oxidative pathways, similar transformations are expected. nih.gov Chemical models for the metabolism of ketones suggest several potential pathways. researchgate.netnih.gov Plausible metabolic routes for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one in a biological system could include:

Reduction of the ketone to the secondary alcohol, a common pathway catalyzed by carbonyl reductases.

Reduction of the α,β-double bond.

Oxidative O-demethylation of the methoxy (B1213986) group to form a phenolic metabolite, 4-(4-hydroxyphenyl)-3-methyl-3-buten-2-one.

Hydroxylation of the aromatic ring.

These transformations increase the polarity of the molecule, facilitating its eventual excretion.

Enzyme-Catalyzed Transformations and Biochemical Interactions

Enzymes, particularly lipases and reductases, can catalyze transformations of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one and its derivatives with high selectivity. Research on the closely related reduced form, 4-(4'-methoxyphenyl)but-3-en-2-ol, demonstrates the utility of enzymes in kinetic resolution. researchgate.net

For instance, the lipase (B570770) Lecitase™ Ultra has been used for the enantioselective hydrolysis of racemic esters of 4-arylbut-3-en-2-ols. While this enzyme showed high enantioselectivity for phenyl and dimethylphenyl analogues, it was not enantioselective toward the ester of 4-(4'-methoxyphenyl)but-3-en-2-yl butyrate. researchgate.net However, other lipases, such as Candida antarctica lipase B (CAL-B), are highly effective in the transesterification of the parent alcohol, enabling the separation of enantiomers.

Table 3: Enzymatic Kinetic Resolution of 4-Arylbut-3-en-2-ol Derivatives

| Substrate Alcohol | Enzyme | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| (E)-4-phenylbut-3-en-2-ol | Lecitase™ Ultra (immobilized) | Hydrolysis | 95-99% |

| (E)-4-(4'-methoxyphenyl)but-3-en-2-ol | Lecitase™ Ultra (immobilized) | Hydrolysis | No enantioselectivity |

| (E)-4-(4'-methoxyphenyl)but-3-en-2-ol | CAL-B | Transesterification | High (specific values vary) |

(Data based on studies of the reduced form of anisalacetone and its analogues) researchgate.net

These findings suggest that if 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one were reduced to its corresponding alcohol, enzymatic methods could be employed for its chiral separation. The α-methyl group would likely influence the binding of the substrate within the enzyme's active site, potentially altering the efficiency and enantioselectivity of the enzymatic process compared to the unsubstituted analogue.

Role as a Substrate for Glutathione (B108866) Transferase

Glutathione S-transferases (GSTs) are a critical family of enzymes involved in cellular detoxification. wikipedia.orgnih.gov Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds, which are often toxic xenobiotics or reactive products of oxidative stress. wikipedia.orgresearchgate.net This process increases the water solubility of the electrophilic substrates, facilitating their removal from the cell. wikipedia.orgmdpi.com

The chemical structure of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one features an α,β-unsaturated ketone moiety. This functional group is characterized by a carbon-carbon double bond conjugated to a carbonyl group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. α,β-unsaturated aldehydes and ketones are a well-established class of substrates for GSTs. researchgate.netnih.govresearchgate.net The enzyme-catalyzed reaction involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic center of the substrate. mdpi.com

Given its structure as an α,β-unsaturated ketone, 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is a putative substrate for glutathione transferases. The conjugation with glutathione would serve as a detoxification pathway, neutralizing its electrophilic nature and preparing it for excretion from the cell.

Molecular Mechanisms of Enzyme-Substrate Interaction

The catalytic mechanism of Glutathione S-transferases (GSTs) involves the activation of glutathione (GSH) to facilitate its reaction with an electrophilic substrate. wikipedia.org The enzyme's active site contains a specific location, the G-site, which binds and activates GSH. mdpi.com This activation effectively lowers the pKa of the thiol group of glutathione's cysteine residue, generating the highly nucleophilic thiolate anion (GS⁻). mdpi.com

For an α,β-unsaturated ketone like 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, the reaction mechanism proceeds via a Michael addition (conjugate addition). The key steps are:

Binding and Activation: Both glutathione and the α,β-unsaturated ketone substrate bind to the active site of the GST enzyme. The enzyme activates the GSH to its thiolate form.

Nucleophilic Attack: The activated glutathione thiolate anion attacks the electrophilic β-carbon of the butenone structure. This is the rate-determining step and results in the formation of a covalent bond between the sulfur atom of glutathione and the β-carbon of the substrate.

Protonation: An enolate intermediate is formed, which is then protonated to yield the final, more stable glutathione conjugate. researchgate.net

Product Release: The resulting glutathione conjugate is a larger, more polar, and less reactive molecule, which is then released from the enzyme's active site to be further processed and excreted from the cell. nih.gov

This conjugation reaction effectively neutralizes the electrophilic and potentially harmful nature of the α,β-unsaturated ketone.

Atmospheric Reactivity and Environmental Chemical Pathways (e.g., Hydroxyl Radical Reactions)

The atmospheric fate of volatile organic compounds like 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is primarily dictated by their reactions with atmospheric oxidants, most notably the hydroxyl radical (•OH). nih.govcollectionscanada.gc.ca The presence of a carbon-carbon double bond in the structure of this compound makes it particularly susceptible to rapid degradation via addition reactions with •OH radicals. nih.govacs.org

While specific kinetic data for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is not available, studies on analogous α,β-unsaturated ketones provide insight into its likely atmospheric behavior. For instance, the rate coefficients for the reaction of •OH with similar unsaturated ketones are typically in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgcopernicus.org This suggests a short atmospheric lifetime, on the order of days. acs.org

The reaction is initiated by the electrophilic addition of the •OH radical to one of the carbon atoms of the C=C double bond, forming a carbon-centered radical intermediate. nih.gov This radical then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical can involve reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of various oxygenated products such as smaller carbonyl compounds (aldehydes and ketones) and organic nitrates. nih.govresearchgate.net

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

| 5-Hexen-2-one (3-buten-1-yl methyl ketone) | (4.72 ± 0.12) × 10⁻¹¹ | acs.org |

| 4-Hexen-3-one (ethyl-1-propenyl ketone) | (8.45 ± 0.13) × 10⁻¹¹ | acs.org |

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ | nih.gov |

Intramolecular Electrophilic Aromatic Substitution Reactions

Intramolecular electrophilic aromatic substitution is a class of reactions where an electrophile within a molecule attacks the aromatic ring of the same molecule, leading to the formation of a new ring. For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, such a reaction is theoretically plausible under specific, typically acidic, conditions. masterorganicchemistry.comlibretexts.org

The molecule possesses two key features for this reaction:

An activated aromatic ring : The methoxy (-OCH₃) group on the phenyl ring is a strong electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. researchgate.net

A potential internal electrophile : The butenone side chain can be converted into an electrophile. Under strong acid catalysis (e.g., a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄), the carbonyl oxygen or the double bond can be protonated. Protonation of the carbonyl would generate a resonance-stabilized carbocation, or protonation of the alkene could lead to a tertiary carbocation, which could then act as the electrophile. libretexts.org

A plausible pathway would be an intramolecular Friedel-Crafts-type reaction. The electrophilic carbon center generated on the side chain would attack the electron-rich aromatic ring, preferentially at the ortho position relative to the activating methoxy group, due to steric hindrance at the para position which is already substituted. This cyclization would result in the formation of a new six-membered ring, leading to a substituted tetralone derivative. The final step of the mechanism involves the loss of a proton from the aromatic ring to restore aromaticity. masterorganicchemistry.com While theoretically possible, the specific conditions required and the feasibility of this intramolecular cyclization for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one would require experimental verification.

An article on the spectroscopic and analytical methodologies for the chemical compound 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one cannot be generated at this time.

Extensive searches for scientifically accurate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the specific compound "3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one," did not yield relevant results. The available data consistently corresponds to the structurally similar but distinct compound, 4-(4-methoxyphenyl)-3-buten-2-one, which lacks the methyl group at the 3-position.

To ensure the scientific accuracy and integrity of the article as requested, specific data for the exact title compound is required. Without access to reliable ¹H NMR, ¹³C NMR, and mass spectrometry data for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, it is not possible to provide a thorough and accurate analysis for the specified sections and subsections.

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one (molecular formula C₁₂H₁₄O₂), HRMS would be used to confirm its elemental composition. However, specific experimental HRMS data for this compound, including measured exact mass and fragmentation patterns, are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, characteristic absorption bands would be expected. While a specific spectrum for the title compound is not available, the expected peaks can be predicted based on its structure.

Expected IR Absorption Bands for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ketone | C=O stretch | ~1665-1685 |

| Alkene | C=C stretch | ~1600-1650 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Ether | C-O stretch (Aryl-Alkyl) | ~1230-1270 (asymmetric), ~1020-1075 (symmetric) |

| Methyl/Methylene | C-H stretch | ~2850-3000 |

Note: This table is predictive and not based on experimental data for the specified compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The extended conjugation in 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, involving the methoxy-substituted phenyl ring, the carbon-carbon double bond, and the carbonyl group, would result in characteristic absorption maxima (λmax) in the UV region. Data for the closely related 4-(4-methoxyphenyl)but-3-en-2-one shows strong UV absorption, but specific experimental λmax values for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one are not documented in available sources.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for purity determination and quantitative analysis. A reverse-phase HPLC method would typically be employed for a compound of this polarity. While specific HPLC methods for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one have not been published, methods for the related 4-(4-methoxyphenyl)but-3-en-2-one have been described, often utilizing a C18 column with a mobile phase consisting of acetonitrile and water.

Gas Chromatography (GC)

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. It can be used for purity assessment and is often coupled with mass spectrometry (GC-MS) for identification. Research on the related compound 3-methyl-4-phenyl-3-buten-2-one has utilized GC to determine purity. However, no specific GC methods or retention time data are available for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. During the synthesis of similar compounds like 4-(4-methoxyphenyl)but-3-en-2-one, TLC is used to follow the reaction's completion. A typical system would involve a silica gel plate as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. Visualization would be achieved under UV light due to the compound's conjugated system. Specific Rf values for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one are not documented.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its structure and properties. These methods are fundamental to modern chemical research.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.inniscpr.res.in This approach is based on the principle that the energy of a molecule can be determined from its electron density. For molecules in the class of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing the ground-state molecular geometry. niscpr.res.inclinicsearchonline.org

These calculations yield critical data on the electronic properties that govern the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. niscpr.res.in

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. niscpr.res.in These maps visualize the electron density distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). clinicsearchonline.org This allows for a qualitative prediction of how the molecule will interact with other reagents.

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Represents the ability to donate an electron. | DFT/B3LYP |

| LUMO Energy | Represents the ability to accept an electron. | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. niscpr.res.in | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites for electrophilic and nucleophilic attack. clinicsearchonline.org | DFT Calculation |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com When combined with DFT (e.g., using the B3LYP functional), the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental results. nih.gov

By computing the isotropic shielding values for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. Comparing these predicted chemical shifts with experimental data serves as a powerful tool for verifying the proposed structure of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or dynamic processes not captured in the gas-phase calculations. mdpi.com

| Nucleus | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Method |

|---|---|---|---|

| ¹H (Vinyl) | ~6.5-7.5 | ~6.4-7.6 | DFT/GIAO |

| ¹H (Methoxy) | ~3.8 | ~3.9 | DFT/GIAO |

| ¹H (Acetyl) | ~2.4 | ~2.5 | DFT/GIAO |

| ¹³C (Carbonyl) | ~198 | ~200 | DFT/GIAO |

| ¹³C (Methoxy) | ~55 | ~56 | DFT/GIAO |

Note: The values in this table are illustrative examples for this class of compound and not specific experimental or calculated data for 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for exploring the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

To understand how a reaction proceeds from reactants to products, computational chemists map its potential energy surface. This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate. mdpi.com

For reactions involving 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, such as addition reactions to the carbon-carbon double bond, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. mdpi.comresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that determines the reaction rate. By mapping the entire pathway, researchers can determine whether a proposed mechanism is energetically feasible and identify the rate-determining step of the reaction. researchgate.net

Many chemical reactions can yield multiple products (isomers). Computational chemistry provides a powerful means to predict the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of a reaction. This is achieved by calculating the activation energies for all possible reaction pathways.

For instance, in an electrophilic addition to the double bond of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, the electrophile could add to one of two carbon atoms, leading to different regioisomers. By locating the transition state for each pathway, the one with the lower activation energy can be identified as the kinetically favored pathway, thus predicting the major product. This approach allows for a rational understanding of reaction outcomes and aids in the design of selective synthetic routes.

| Reaction Pathway | Product Type | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Regioisomer 1 | 15.2 | Major Product (Lower Energy Barrier) |

| Pathway B | Regioisomer 2 | 19.8 | Minor Product (Higher Energy Barrier) |

| Pathway C | Stereoisomer (syn) | 17.5 | Minor Product |

| Pathway D | Stereoisomer (anti) | 16.1 | Major Product |

Note: This table provides a hypothetical comparison to illustrate how activation energies are used to predict reaction selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. MD simulations model the behavior of a molecule, or a system of molecules, by solving Newton's equations of motion for the constituent atoms. rsc.org

For 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD can reveal the preferred spatial arrangements (conformers) in different environments, such as in various solvents. This is crucial for understanding how the molecule's shape influences its properties and reactivity.

MD simulations also provide detailed insight into intermolecular interactions. By simulating the compound in a solvent box (e.g., water), one can analyze the formation and lifetime of hydrogen bonds or other non-covalent interactions. This information is valuable for understanding solubility and how the molecule behaves in a realistic chemical environment. Outputs like radial distribution functions can describe the average distance and packing between molecules in the simulated system. rsc.org

Solvation Effects and Environmental Influence on Molecular Behavior

The chemical environment, particularly the solvent, can significantly influence the electronic structure, stability, and reactivity of "3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one". As an α,β-unsaturated ketone, its behavior is sensitive to solvent polarity due to changes in the distribution of electron density upon electronic excitation.

Theoretical studies on structurally similar compounds, such as chalcones, have demonstrated that the polarity of the solvent plays a crucial role in their photophysical properties. rsc.org The absorption and fluorescence spectra of chalcone (B49325) derivatives typically exhibit a bathochromic (red) shift as the solvent polarity increases. rsc.org This phenomenon, known as solvatochromism, is attributed to intramolecular charge transfer (ICT) interactions. rsc.org For "3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one", the conjugated system extending from the methoxyphenyl ring to the carbonyl group facilitates such charge transfer. In polar solvents, the excited state, which possesses a larger dipole moment than the ground state, is stabilized to a greater extent, thus lowering its energy and causing a redshift in the spectral bands. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. redalyc.orgresearchgate.net These studies calculate molecular properties in the presence of a dielectric continuum representing the solvent, providing data on how parameters like dipole moment, polarizability, and molecular geometry change in different media. redalyc.orgresearchgate.net For instance, theoretical investigations on chalcones show that the dielectric constant of the solvent can alter bond lengths, torsion angles, and frontier molecular orbital energies (HOMO-LUMO gap). redalyc.orgmdpi.com An increase in solvent polarity generally leads to an increased ground-state dipole moment and a reduction in the HOMO-LUMO energy gap, consistent with the observed bathochromic shifts. rsc.org

The environmental influence extends to reactivity. The dual electrophilic sites of α,β-unsaturated carbonyl compounds—the carbonyl carbon and the β-carbon—can be selectively targeted by nucleophiles. wikipedia.org The polarity of the reaction medium can influence which site is preferentially attacked, thereby affecting reaction pathways and product distributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical/Molecular Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives structurally related to "3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one", particularly chalcones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to elucidate the key structural features required for a specific biological effect, such as anticancer or antimalarial activity. nih.govresearchgate.net

In a typical 3D-QSAR study, a series of structurally aligned molecules is placed in a 3D grid. For each molecule, interaction fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) are calculated at each grid point. researchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between the variations in these fields and the observed biological activities.

The resulting models are validated statistically to ensure their robustness and predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred) for an external test set. nih.gov A high q² value (>0.5) indicates good internal predictive ability, while a high r²_pred value demonstrates the model's capacity to predict the activity of new, untested compounds. nih.gov

Table 1: Representative Statistical Results from 3D-QSAR Studies on Chalcone Derivatives

| Model | q² (LOO) | r² | r²_pred (Test Set) | Studied Activity | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.740 | 0.972 | Not Reported | Antimalarial | nih.gov |

| CoMSIA | 0.714 | 0.976 | Not Reported | Antimalarial | nih.gov |

| CoMFA | 0.608 | 0.960 | 0.75 | Anticancer (HTC116) | researchgate.net |

| CoMSIA | 0.806 | 0.934 | 0.90 | Anticancer (HTC116) | researchgate.net |

| CoMFA | Not Reported | Not Reported | 0.621 | Anti-prostate Cancer | nih.gov |

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. researchgate.netnih.gov These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity.

Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric hindrance is detrimental.

Electrostatic Fields: Blue contours mark regions where positive charges (or electron-withdrawing groups) are preferred, whereas red contours indicate that negative charges (or electron-donating groups) would increase activity.

Hydrophobic Fields: Yellow/orange contours may show where hydrophobic groups enhance activity, while white/grey contours suggest hydrophilic groups are beneficial.

Hydrogen Bond Fields: Cyan contours can indicate favorable regions for hydrogen bond donors, and magenta/purple contours can show favorable regions for hydrogen bond acceptors.

By interpreting these maps for chalcone derivatives, researchers can understand the chemical basis for their activity. For example, a QSAR study might reveal that an electron-donating group on the phenyl ring and a bulky hydrophobic group at another position are key for high activity. nih.gov This knowledge provides a rational basis for designing novel analogs of "3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one" with potentially improved potency and selectivity. researchgate.net

Structure Activity Relationship Sar Investigations on 3 Methyl 4 4 Methoxyphenyl 3 Buten 2 One and Its Analogs

Impact of Substituents on Chemical Reactivity Profiles

The chemical reactivity of α,β-unsaturated carbonyl compounds is primarily dictated by the electrophilic character of the carbonyl carbon and the β-carbon. wikipedia.org Nucleophilic attack can occur at either position, but conjugate addition at the β-carbon is a characteristic reaction for this class of compounds. wikipedia.org The electronic and steric properties of substituents can profoundly alter the electron distribution and accessibility of these reactive sites.

Substituents on the aryl ring influence the reactivity of the conjugated system through a combination of inductive and resonance effects. libretexts.org These effects modulate the electron density across the entire molecule, particularly at the β-carbon, thereby affecting its susceptibility to nucleophilic attack.

The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring in 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is a strong electron-donating group due to its resonance effect, which overrides its inductive electron-withdrawing effect. libretexts.org This donation of electron density into the aromatic ring and, by extension, into the conjugated system, decreases the electrophilicity of the β-carbon. Consequently, this makes the compound less reactive towards nucleophiles compared to an unsubstituted analog.

Conversely, the introduction of electron-withdrawing groups (EWGs) on the aryl ring, such as a nitro (-NO₂) or cyano (-CN) group, would have the opposite effect. By withdrawing electron density from the conjugated system, these substituents would increase the partial positive charge on the β-carbon, enhancing its electrophilicity and increasing the rate of conjugate addition reactions. mdpi.com The relative influence of various substituents on the reactivity of the β-carbon is a critical aspect of SAR. For instance, studies on substituted aryl halides show a clear correlation between the electron-donating or -withdrawing ability of substituents and the activation energies for C-N bond formation. nih.gov

| Aryl Substituent (at para-position) | Electronic Effect | Predicted Impact on β-Carbon Electrophilicity | Predicted Chemical Reactivity (towards Nucleophiles) |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Increased | High |

| -Cl (Chloro) | Inductively Withdrawing / Weakly Resonance Donating | Slightly Increased | Moderate-High |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | Moderate |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Decreased | Moderate-Low |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Strongly Decreased | Low |

Steric effects arise from the spatial arrangement of atoms within a molecule, which can hinder the approach of a reacting species. wikipedia.org In 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, the methyl group at the C3 position (the α-carbon relative to the carbonyl group) introduces significant steric bulk around the α,β-double bond.

This steric hindrance can impede the trajectory of a nucleophile attempting to attack the β-carbon, thereby slowing the rate of reaction. wikipedia.org Compared to its unmethylated analog, 4-(4-methoxyphenyl)but-3-en-2-one, the C3-methyl derivative is expected to exhibit lower reactivity in conjugate addition reactions due to this steric shielding. The slowing of chemical reactions due to steric bulk is a well-established principle. wikipedia.org

Further steric hindrance can be introduced by adding bulky substituents at other positions. For example, ortho-substituents on the phenyl ring would create steric clashes that could force the ring out of planarity with the butenone side chain. This disruption of conjugation would not only alter the electronic properties but also further restrict access to the reactive sites. Similarly, replacing the C4 hydrogen with a bulkier group would increase steric hindrance around the β-carbon. The principle of minimal steric interaction often dictates the favored conformation and reactivity of a molecule.

| Analog | Key Steric Feature | Predicted Impact on Accessibility of β-Carbon | Predicted Relative Reactivity |

|---|---|---|---|

| 4-(4-methoxyphenyl)but-3-en-2-one | No C3-substituent | High | High |

| 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one | C3-Methyl group | Moderate | Moderate |

| 3-Ethyl-4-(4-methoxyphenyl)-3-buten-2-one | C3-Ethyl group | Low | Low |

| 3-Methyl-4-(2,4-dimethoxyphenyl)-3-buten-2-one | C3-Methyl and Ortho-Methoxy groups | Very Low (potential loss of planarity) | Very Low |

Structure-Biological Activity Correlations (Mechanistic/In Vitro Focus)

The biological activities of α,β-unsaturated ketones are often linked to their ability to interact with and modify biological macromolecules. These interactions are governed by the physicochemical properties of the molecule, such as hydrophobicity and its inherent chemical reactivity towards biological nucleophiles like enzymes.

Hydrophobicity, often quantified by the partition coefficient (log P), is a critical parameter for biological activity. For a compound to exert an effect, it must often traverse biological membranes to reach its target site. A certain degree of lipophilicity is therefore essential.

In studies of chalcones, which share the same core structure, a clear correlation has been observed between the hydrophobicity of the compounds and their antibacterial activity. nih.gov Generally, compounds with moderate hydrophobicity tend to show better activity, as they can effectively partition into and cross bacterial cell membranes without being trapped in the lipid bilayer. nih.gov For instance, one study found that the most active chalcones against certain bacteria had log P values between 1.5 and 3. nih.gov

The hydrophobicity of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one and its analogs can be tuned by altering the substituents. Adding nonpolar, alkyl groups would increase hydrophobicity, while incorporating polar groups like hydroxyl (-OH) or carboxyl (-COOH) would decrease it. Optimizing this parameter is a key strategy in medicinal chemistry to enhance bioavailability and target engagement.

| Aryl Substituent (at para-position) | Impact on Hydrophobicity | Predicted cLogP Change (relative to -H) | Potential Impact on Membrane Permeation |

|---|---|---|---|

| -OH (Hydroxyl) | Decreases | Lower | May decrease if too polar |

| -H (Unsubstituted) | Baseline | Baseline | Baseline |

| -OCH₃ (Methoxy) | Slightly Increases | Slightly Higher | May improve |

| -Cl (Chloro) | Increases | Higher | Likely improved |

| -CF₃ (Trifluoromethyl) | Strongly Increases | Significantly Higher | May improve, but could lead to excessive lipophilicity |

The α,β-unsaturated ketone moiety is a known Michael acceptor, making it susceptible to covalent modification of nucleophilic residues in proteins, particularly the thiol group of cysteine. nih.gov This mechanism is a common basis for the enzyme inhibition activity of this class of compounds. The electrophilic β-carbon can form a covalent bond with a cysteine residue in the active site of an enzyme, leading to irreversible or reversible inhibition. nih.govoup.com

Structural modifications to the parent compound directly influence its potency as an enzyme inhibitor. As discussed in section 6.1.1, adding electron-withdrawing groups to the aryl ring enhances the electrophilicity of the β-carbon, which is expected to increase the rate of covalent adduct formation and thus lead to more potent enzyme inhibition (i.e., lower IC₅₀ values). Conversely, electron-donating groups like the methoxy group decrease reactivity, likely resulting in weaker inhibition.

Steric factors also play a crucial role. The C3-methyl group may hinder the optimal positioning of the molecule within a constrained enzyme active site, potentially reducing inhibitory activity compared to a less bulky analog. Therefore, a delicate balance of electronic activation and appropriate sterics is necessary to achieve potent and selective enzyme inhibition. For example, modifications to α,β-unsaturated esters in inhibitors of SARS-CoV Mpro led to significant changes in inhibition potencies. nih.gov

| Structural Modification | Primary Effect | Predicted Impact on Rate of Covalent Adduct Formation | Predicted Enzyme Inhibition Potency (IC₅₀) |

|---|---|---|---|

| Replace -OCH₃ with -NO₂ | Electronic (Increased Electrophilicity) | Increased | Lower (More Potent) |

| Replace -OCH₃ with -H | Electronic (Increased Electrophilicity) | Slightly Increased | Slightly Lower |

| Remove C3-Methyl group | Steric (Reduced Hindrance) | Increased (if binding pocket is tight) | Potentially Lower |

| Add Ortho-substituent to Aryl Ring | Steric (Increased Hindrance) | Decreased | Higher (Less Potent) |

Applications in Organic Synthesis and Materials Research

Intermediate in the Synthesis of Diverse Organic Molecules.ontosight.ai

This compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules. ontosight.ai Its reactive functional groups, the α,β-unsaturated ketone, provide sites for numerous chemical transformations, allowing for the construction of more complex molecular architectures.

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is a key starting material for the synthesis of various biologically active compounds. It is utilized in the production of pharmaceuticals, including anti-inflammatory and antiviral drugs. ontosight.ai Its structural framework is also incorporated into agrochemicals such as herbicides and pesticides. ontosight.ai The synthesis of β-aminocarbonyl derivatives, which are valuable precursors to bioactive compounds, can be achieved through reactions like the aza-Michael reaction involving α,β-unsaturated ketones. mdpi.com

The methoxyphenyl group and the conjugated system in 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one make it a suitable building block for functional materials. ontosight.ai Diarylalkynes, which are important in materials science, can be synthesized from related terminal arylalkynes. researchgate.net The photochemical properties of such compounds are of interest, and their UV-VIS spectra can be analyzed. spectrabase.com

The chemical reactivity of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one allows for its use in the synthesis of various heterocyclic compounds. For instance, thiazole (B1198619) derivatives with potential antiproliferative properties have been synthesized from related starting materials. mdpi.comresearchgate.net The synthesis of benzothiazoles, another class of heterocyclic compounds with significant biological activity, can be achieved through the cyclization of precursors containing the methoxyphenyl group. nih.gov Additionally, pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives, known for their pharmacological potential, can be synthesized using methodologies that could be adapted from chalcone-like structures. zsmu.edu.ua

Synthesis of Related Aryl Butanone and Butenone Derivatives.prepchem.com

This butenone derivative is a versatile platform for the synthesis of other related aryl butanones and butenones through various chemical modifications.

A common transformation is the reduction of the carbon-carbon double bond to yield the corresponding saturated butanone. For example, 4-(4-methoxyphenyl)-3-buten-2-one can be hydrogenated to produce 4-(4-methoxyphenyl)-2-butanone (B1665111). prepchem.com This saturated ketone, also known as raspberry ketone methyl ether, is a valuable compound in its own right. nist.gov A telescoped flow system has been successfully employed for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol, demonstrating a significant increase in yield compared to batch cascade methods. researchgate.net

| Starting Material | Reaction | Product | Reference |

| 4-(3-methoxyphenyl)-3-buten-2-one | Hydrogenation over 10% palladium on carbon | 4-(3-methoxyphenyl)-2-butanone | prepchem.com |

| 4-methoxybenzyl alcohol | Telescoped flow synthesis (oxidation, C-C coupling, reduction) | 4-(4-methoxyphenyl)butan-2-one | researchgate.net |

While direct synthesis of functionalized keto-diazoalkanoates from 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is not explicitly detailed in the provided context, the synthesis of related functionalized ketones is a broad area of organic chemistry. For instance, the synthesis of novel methyl ketones bearing an uncommon chloromethinearylsulfonyl end group has been developed through a cascade reaction of N-protected isoxazol-5-ones. nih.gov The preparation of α-ketoacetals can be achieved through various methods, including the treatment of α,α-dichloroketones with sodium methoxide (B1231860) or the selenium-catalyzed conversion of terminal alkynes. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Applications

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, along with the direct use of biological catalysts (biocatalysis), offers powerful strategies for the production of complex molecules with high selectivity and efficiency. In the context of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one and its derivatives, these approaches are particularly valuable for accessing chiral compounds that are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

A notable chemoenzymatic route has been designed to produce chiral 4-(4-methoxyphenyl)-2-butanamine, a valuable intermediate for synthesizing drugs like Dobutamine, which is used to treat heart failure. This process begins with the synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone. This is achieved through a one-pot reaction involving the aldol (B89426) condensation of 4-methoxybenzaldehyde (B44291) and acetone (B3395972), followed by the in-situ reduction of the resulting α,β-unsaturated ketone intermediate. researchgate.net The subsequent crucial step involves the stereoselective amination of the prochiral ketone using an ω-transaminase (ATA) enzyme, which has been immobilized on a 2D zeolite for enhanced stability and reusability. researchgate.net This enzymatic step uses isopropylamine (B41738) as the amino donor to yield the desired chiral amine with high enantiomeric excess. researchgate.net

The versatility of biocatalysis in transforming derivatives of 4-(4-methoxyphenyl)-3-buten-2-one is further demonstrated in the kinetic resolution of racemic alcohols. For instance, the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been successfully accomplished. nih.gov This process often utilizes lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers with high optical purity. nih.gov

Stereoselective Transformations

Stereoselective transformations are paramount in modern organic synthesis, particularly for producing enantiomerically pure compounds. Biocatalysts, with their inherent chirality, are exceptionally adept at catalyzing such transformations with high precision.

The reduction of the carbon-carbon double bond and the carbonyl group of α,β-unsaturated ketones, such as derivatives of 4-(4-methoxyphenyl)-3-buten-2-one, can be achieved with high stereoselectivity using a combination of redox enzymes. Ene-reductases (ERs) are capable of stereoselectively reducing the C=C double bond to produce a saturated ketone. This intermediate can then be further reduced by an alcohol dehydrogenase (ADH) to yield a chiral alcohol. sielc.com This one-pot, two-step enzymatic cascade allows for the creation of multiple stereocenters with defined configurations. sielc.com

The enantioselective reduction of the corresponding saturated ketone, 4-(4-methoxyphenyl)-2-butanone, has also been a subject of study. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been employed for the asymmetric bioreduction of this ketone to produce the corresponding chiral alcohol, (S)-4-phenyl-2-butanol, with high enantiomeric excess. mdpi.com The optimization of reaction conditions, including pH, temperature, and substrate concentration, is crucial for achieving high conversion and enantioselectivity in these microbial reductions.

Furthermore, the stereoselective amination of 4-(4-methoxyphenyl)-2-butanone using ω-transaminases (ATAs) highlights another key application of biocatalysis. acs.org These enzymes can convert the prochiral ketone into either the (R)- or (S)-amine by selecting the appropriate enzyme variant and reaction conditions. Immobilization of these enzymes on supports like 2D zeolites has been shown to significantly improve their stability and reusability, making the process more economically viable. researchgate.netacs.org

Below is a table summarizing the stereoselective transformations involving derivatives of 4-(4-methoxyphenyl)-3-buten-2-one.

| Transformation | Substrate | Biocatalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Stereoselective Amination | 4-(4-methoxyphenyl)-2-butanone | ω-Transaminase (ATA) | (S)-4-(4-methoxyphenyl)-2-butanamine | High enantiomeric excess (~100% ee) and yield (>95%) achieved with immobilized ATA on 2D zeolite. | researchgate.netacs.org |

| Enzymatic Kinetic Resolution | (±)-4-(4'-methoxyphenyl)but-3-en-2-ol | Lipase (e.g., CAL-B) | Enantiomerically enriched alcohol and ester | Effective separation of enantiomers with high enantiomeric excess. | nih.gov |

| Asymmetric Bioreduction | 4-(4-methoxyphenyl)-2-butanone | Lactobacillus paracasei | (S)-4-phenyl-2-butanol | Whole-cell biocatalysis provides high enantioselectivity. | mdpi.com |

| One-Pot C=C and C=O Reduction | α,β-Unsaturated Ketones | Ene-reductase (ER) and Alcohol Dehydrogenase (ADH) | Chiral Saturated Alcohol | Enzymatic cascade for the stereospecific creation of multiple stereocenters. | sielc.com |

Development of Chemical Probes and Ligands (e.g., for target binding studies, non-clinical imaging)

The core structure of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one, which is a type of chalcone (B49325), serves as a versatile scaffold for the development of chemical probes and ligands for biological research. Chalcone derivatives have been shown to possess desirable fluorescence properties, making them suitable for use as fluorescent probes in various biological applications, including the visualization of cellular components and the study of protein-ligand interactions. researchgate.netnih.gov

The introduction of specific substituents onto the chalcone framework can modulate its photophysical properties and biological targeting. For instance, chalcones with electron-donating and electron-accepting groups can exhibit enhanced quantum yields and fluorescence intensity. nih.gov This tunability allows for the design of probes with specific excitation and emission wavelengths suitable for bioimaging.